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molecular formula C15H28N2O5 B183786 1,4-Bis(Boc)-2-piperazinemethanol CAS No. 143540-05-0

1,4-Bis(Boc)-2-piperazinemethanol

Cat. No. B183786
M. Wt: 316.39 g/mol
InChI Key: TXCFQKQBPSGAKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07943622B2

Procedure details

A solution of DMSO (0.54 mL, 7.66 mmol) in CH2Cl2 (1 mL) was added to a solution of oxalyl chloride (0.33 mL, 3.8 mmol) in CH2Cl2 (8 mL) at −60° C. After 5 min, a solution of di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate (1.10 g, 3.48 mmol) in CH2Cl2 (3 mL) was added. After 15 min, triethylamine (2.4 mL, 17 mmol) was added, and the reaction mixture was allowed to warm to rt. After 1 h, water (25 mL) was added, the organics were separated, and the aqueous layer was extracted with CH2Cl2 (3×25 mL). The combined organics were washed with brine (3×50 mL), 1% HCl (3×50 mL), water (50 mL), and 5% NaHCO3 (3×50 mL). The organics were dried over Na2SO4, filtered, and concentrated under reduced pressure. The material was purified by column chromatography (10 to 20% EtOAc in Hexanes gradient), yielding 0.873 g (80%) of the desired product as a white solid. Rf=0.70 in 50% EtOAc/Hexane.
Name
Quantity
0.54 mL
Type
reactant
Reaction Step One
Quantity
0.33 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
2.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
Yield
80%

Identifiers

REACTION_CXSMILES
CS(C)=O.C(Cl)(=O)C(Cl)=O.[OH:11][CH2:12][CH:13]1[CH2:18][N:17]([C:19]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20])[CH2:16][CH2:15][N:14]1[C:26]([O:28][C:29]([CH3:32])([CH3:31])[CH3:30])=[O:27].C(N(CC)CC)C>C(Cl)Cl.O>[CH:12]([CH:13]1[CH2:18][N:17]([C:19]([O:21][C:22]([CH3:25])([CH3:23])[CH3:24])=[O:20])[CH2:16][CH2:15][N:14]1[C:26]([O:28][C:29]([CH3:32])([CH3:31])[CH3:30])=[O:27])=[O:11]

Inputs

Step One
Name
Quantity
0.54 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
0.33 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
1 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
8 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.1 g
Type
reactant
Smiles
OCC1N(CCN(C1)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Name
Quantity
3 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
2.4 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 15 min
Duration
15 min
WAIT
Type
WAIT
Details
After 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the organics were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with CH2Cl2 (3×25 mL)
WASH
Type
WASH
Details
The combined organics were washed with brine (3×50 mL), 1% HCl (3×50 mL), water (50 mL), and 5% NaHCO3 (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The material was purified by column chromatography (10 to 20% EtOAc in Hexanes gradient)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(=O)C1N(CCN(C1)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.873 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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